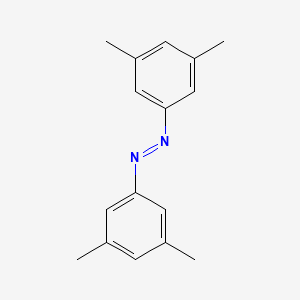
Chromium, tetrakis(diethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, tetrakis(diethylamino)- is an organometallic compound with the molecular formula C₁₆H₄₀CrN₄. It is a coordination complex where a central chromium atom is bonded to four diethylamino ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium, tetrakis(diethylamino)- can be synthesized through the reaction of chromium chloride with diethylamine in the presence of a suitable base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{CrCl}_3 + 4 \text{HNEt}_2 \rightarrow \text{Cr(NEt}_2\text{)}_4 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis method. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Oxidation: Chromium, tetrakis(diethylamino)- can undergo oxidation reactions where the chromium center is oxidized to a higher oxidation state.
Substitution: The diethylamino ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Ligand substitution can be achieved using various nucleophiles or electrophiles depending on the desired product.
Major Products:
Oxidation: Oxidized chromium complexes with different ligands.
Substitution: New chromium complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Chromium, tetrakis(diethylamino)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chromium complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in catalysis and materials science for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of chromium, tetrakis(diethylamino)- involves its interaction with various molecular targets. The diethylamino ligands can donate electron density to the chromium center, stabilizing it in different oxidation states. This electron donation can influence the reactivity of the compound and its interactions with other molecules. The pathways involved include coordination to other metal centers, ligand exchange, and redox reactions .
Comparación Con Compuestos Similares
- Chromium, tetrakis(dimethylamino)-
- Chromium, tetrakis(diisopropylamino)-
- Chromium, tetrakis(dibutylamino)-
Comparison: Chromium, tetrakis(diethylamino)- is unique due to the specific steric and electronic properties imparted by the diethylamino ligands. Compared to its dimethylamino and diisopropylamino counterparts, it offers a balance between steric hindrance and electronic donation, making it suitable for specific applications in catalysis and materials science .
Propiedades
Número CAS |
67938-78-7 |
|---|---|
Fórmula molecular |
C16H40CrN4 |
Peso molecular |
340.51 g/mol |
Nombre IUPAC |
chromium(4+);diethylazanide |
InChI |
InChI=1S/4C4H10N.Cr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
Clave InChI |
ZTSVPMVCKFBYBS-UHFFFAOYSA-N |
SMILES canónico |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Cr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azatetracyclo[4.3.0.0~2,5~.0~7,9~]nonane](/img/structure/B13789835.png)

![5H-[1,2,3]Triazolo[4,5-D]pyrimidine](/img/structure/B13789857.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13789861.png)

![Dipotassium;hydroxy-[hydroxy(oxido)stiboryl]oxystibinate;trihydrate](/img/structure/B13789890.png)


![2-Penten-1-ol,3-methyl-5-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2E)-(9CI)](/img/structure/B13789908.png)

![Tetrapotassium 4,4'-bis[(4-hydroxyphenyl)azo]stilbene-2,2'-disulfonate](/img/structure/B13789933.png)



